Cas no 2228131-67-5 (2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid)

2-Amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid is a protected amino acid derivative featuring a cyclohexyl-substituted β-hydroxy-α-amino acid scaffold with a tert-butoxycarbonyl (Boc) group on the secondary amine. This compound is valuable in peptide synthesis and medicinal chemistry due to its structural complexity, which enables the introduction of constrained cyclohexyl motifs into peptide backbones. The Boc group ensures selective deprotection under mild acidic conditions, while the hydroxyl and carboxyl functionalities offer further derivatization potential. Its stereochemistry and rigid cyclohexane ring enhance conformational control, making it useful for designing bioactive peptides or peptidomimetics with improved stability and target specificity.
2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid structure
2228131-67-5 structure
Product name:2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid
CAS No:2228131-67-5
MF:C14H26N2O5
Molecular Weight:302.366644382477
CID:5875278
PubChem ID:165675242

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid
    • 2228131-67-5
    • EN300-1884053
    • 2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
    • インチ: 1S/C14H26N2O5/c1-13(2,3)21-12(20)16-14(7-5-4-6-8-14)10(17)9(15)11(18)19/h9-10,17H,4-8,15H2,1-3H3,(H,16,20)(H,18,19)
    • InChIKey: LEMQXZYSUTUVND-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)N)C1(CCCCC1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 302.18417193g/mol
  • 同位素质量: 302.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 385
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: -1.1

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1884053-0.5g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
0.5g
$1014.0 2023-09-18
Enamine
EN300-1884053-0.05g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
0.05g
$888.0 2023-09-18
Enamine
EN300-1884053-0.25g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
0.25g
$972.0 2023-09-18
Enamine
EN300-1884053-0.1g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
0.1g
$930.0 2023-09-18
Enamine
EN300-1884053-1.0g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
1g
$1214.0 2023-06-01
Enamine
EN300-1884053-1g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
1g
$1057.0 2023-09-18
Enamine
EN300-1884053-2.5g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
2.5g
$2071.0 2023-09-18
Enamine
EN300-1884053-5.0g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
5g
$3520.0 2023-06-01
Enamine
EN300-1884053-5g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
5g
$3065.0 2023-09-18
Enamine
EN300-1884053-10g
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
2228131-67-5
10g
$4545.0 2023-09-18

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid 関連文献

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acidに関する追加情報

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid: A Comprehensive Overview

The compound with CAS No 2228131-67-5, known as 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in peptide synthesis and protection strategies. The Boc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid, the Boc group plays a critical role in stabilizing the molecule during synthesis and subsequent reactions.

The cyclohexyl ring in this compound adds rigidity and structural complexity, which can influence its pharmacokinetic properties. Research has shown that incorporating cyclohexyl groups into drug molecules can enhance their bioavailability and stability. This makes 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid a promising candidate for further exploration in drug development.

One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. The amino and hydroxyl groups present in the structure can serve as reactive sites for various chemical transformations. For instance, the amino group can undergo acylation or alkylation reactions, while the hydroxyl group can participate in esterification or etherification processes. These reactions can lead to the formation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Recent advancements in medicinal chemistry have emphasized the importance of stereochemistry in drug design. The cyclohexyl ring in this compound introduces stereochemical complexity, which can be exploited to develop enantiomerically pure compounds with specific biological activities. Stereoisomers of this compound may exhibit different affinities for target proteins or enzymes, making them valuable tools for studying molecular interactions.

In terms of synthesis, 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid can be prepared through a variety of methods, including peptide coupling reactions and ring-closing metathesis. These methods allow for precise control over the molecular structure, ensuring high purity and consistency in the final product. The use of Boc protection during synthesis ensures that sensitive functional groups remain intact during reaction steps.

The hydroxyl group in this compound adds to its versatility, as it can participate in hydrogen bonding interactions with biological targets. Hydrogen bonding is a key factor in determining the binding affinity of drugs to their targets, making this compound an attractive candidate for further study. Recent research has also explored the role of hydroxyl groups in modulating the solubility and permeability of drug molecules, which are critical factors in drug delivery.

In conclusion, 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid is a multifaceted compound with significant potential in organic synthesis and pharmacology. Its unique structure, incorporating an amino group, hydroxyl group, and cyclohexyl ring with Boc protection, makes it a valuable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.

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